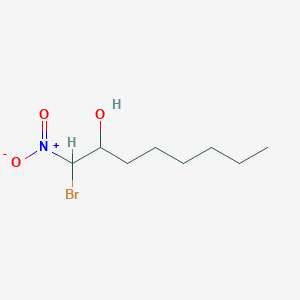
1-bromo-1-nitrooctan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-bromo-1-nitrooctan-2-ol is an organic compound with the molecular formula C8H16BrNO3 It is a brominated nitro alcohol, which means it contains both bromine and nitro functional groups attached to an octanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-bromo-1-nitrooctan-2-ol can be synthesized through a multi-step process involving the bromination and nitration of octanol. One common method involves the bromination of octanol using bromine in the presence of a catalyst, followed by nitration with nitric acid. The reaction conditions typically require controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and safety .
Analyse Des Réactions Chimiques
Types of Reactions
1-bromo-1-nitrooctan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or amines.
Major Products Formed
Oxidation: Products may include nitro ketones or carboxylic acids.
Reduction: Products include amines or hydroxylamines.
Substitution: Products depend on the nucleophile used, such as alcohols or amines.
Applications De Recherche Scientifique
Antibacterial and Antifungal Properties
1-Bromo-1-nitrooctan-2-ol has demonstrated significant antibacterial and antifungal activities. Research indicates that compounds of this class can effectively combat a wide range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Key Findings:
- The compound exhibits effectiveness against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
- Its incorporation into formulations has been shown to enhance the preservation of medical and cosmetic products by preventing bacterial contamination .
Case Study:
In a study focusing on the development of topical antibacterial agents, formulations containing this compound were tested for their efficacy against common skin pathogens. The results indicated a notable reduction in bacterial counts when applied topically, suggesting its potential as an active ingredient in dermatological preparations.
Pharmaceutical Formulations
The compound's unique properties make it suitable for use in various pharmaceutical formulations, particularly as a preservative or active ingredient in topical applications.
Applications:
- Topical Ointments: this compound can be formulated into ointments designed to treat skin infections or wounds due to its antimicrobial properties.
- Cosmetic Products: Its ability to inhibit microbial growth extends to cosmetic formulations, where it helps maintain product integrity over time .
Table 1: Formulation Examples Using this compound
| Formulation Type | Active Ingredient | Concentration (%) | Purpose |
|---|---|---|---|
| Topical Ointment | This compound | 0.05 - 0.1 | Antibacterial treatment |
| Medicated Cream | This compound | 0.02 | Skin infection prevention |
| Cosmetic Lotion | This compound | 0.01 - 0.03 | Preservative |
Chemical Synthesis and Research Applications
In addition to its pharmaceutical applications, this compound serves as an important intermediate in organic synthesis.
Synthesis Applications:
- It can be utilized in the synthesis of more complex organic molecules, particularly those requiring bromine or nitro functional groups.
Research Insights:
Studies have shown that the compound can be used to investigate reaction mechanisms involving nucleophilic substitutions and other organic transformations . Its reactivity profile makes it a valuable tool for chemists looking to develop new synthetic pathways.
Mécanisme D'action
The mechanism of action of 1-bromo-1-nitrooctan-2-ol involves its interaction with molecular targets through its bromine and nitro functional groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, affecting biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-nitropropane: Another brominated nitro compound with similar reactivity but different molecular structure.
2-Bromo-2-nitro-1,3-propanediol: Known for its antimicrobial properties and used in various industrial applications.
Uniqueness
1-bromo-1-nitrooctan-2-ol is unique due to its specific molecular structure, which combines a long alkyl chain with both bromine and nitro functional groups.
Propriétés
Numéro CAS |
15509-51-0 |
|---|---|
Formule moléculaire |
C8H16BrNO3 |
Poids moléculaire |
254.12 g/mol |
Nom IUPAC |
1-bromo-1-nitrooctan-2-ol |
InChI |
InChI=1S/C8H16BrNO3/c1-2-3-4-5-6-7(11)8(9)10(12)13/h7-8,11H,2-6H2,1H3 |
Clé InChI |
GWNCZMMMYVYUCI-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C([N+](=O)[O-])Br)O |
SMILES canonique |
CCCCCCC(C([N+](=O)[O-])Br)O |
Key on ui other cas no. |
15509-51-0 |
Synonymes |
1-bromo-1-nitro-octan-2-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















